molecular formula C21H19Cl2N3O5S B6065540 2,4-DICHLORO-N-(6-CYANO-1,3-BENZODIOXOL-5-YL)-5-[(4-METHYL-1-PIPERIDINYL)SULFONYL]BENZAMIDE

2,4-DICHLORO-N-(6-CYANO-1,3-BENZODIOXOL-5-YL)-5-[(4-METHYL-1-PIPERIDINYL)SULFONYL]BENZAMIDE

Cat. No.: B6065540
M. Wt: 496.4 g/mol
InChI Key: IRNWAQJRBVBMMN-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(6-cyano-1,3-benzodioxol-5-yl)-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Properties

IUPAC Name

2,4-dichloro-N-(6-cyano-1,3-benzodioxol-5-yl)-5-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2N3O5S/c1-12-2-4-26(5-3-12)32(28,29)20-7-14(15(22)8-16(20)23)21(27)25-17-9-19-18(30-11-31-19)6-13(17)10-24/h6-9,12H,2-5,11H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNWAQJRBVBMMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=CC4=C(C=C3C#N)OCO4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(6-cyano-1,3-benzodioxol-5-yl)-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.

    Chlorination: The chlorination of the benzene ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Sulfonylation: The sulfonyl group is introduced through the reaction of the benzene ring with sulfonyl chlorides in the presence of a base.

    Amidation: The final step involves the formation of the amide bond by reacting the sulfonylated benzene derivative with the appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Amines derived from the reduction of the cyano group.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.

Biology

In biological research, the compound may be used as a probe to study enzyme interactions and receptor binding due to its structural complexity.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(6-cyano-1,3-benzodioxol-5-yl)-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-N-(6-cyano-1,3-benzodioxol-5-yl)benzamide: Lacks the sulfonyl and piperidine groups, making it less versatile in chemical reactions.

    N-(6-Cyano-1,3-benzodioxol-5-yl)-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide: Lacks the dichloro groups, which may affect its reactivity and binding properties.

Uniqueness

The presence of both the sulfonyl and piperidine groups in 2,4-dichloro-N-(6-cyano-1,3-benzodioxol-5-yl)-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide makes it unique compared to similar compounds. These groups contribute to its chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

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